Technical Guide: 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Technical Guide: 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
This technical guide details the structural properties, synthesis, and handling of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS: 685853-98-9).
Core Identity & Disambiguation
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Chemical Formula: C₁₂H₁₆F₃N₃
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Molecular Weight: 259.27 g/mol [1]
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IUPAC Name: 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline[1][3]
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Key Structural Features:
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Position 1: Primary Amine (-NH₂), the nucleophilic "handle" for downstream coupling (e.g., amide/urea formation).
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Position 2: N-Methylpiperazine, a critical solubilizing group that enhances bioavailability in kinase inhibitors.
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Position 5: Trifluoromethyl (-CF₃), providing metabolic stability and modulating lipophilicity.
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⚠️ CRITICAL DISAMBIGUATION: Do not confuse this molecule with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8), a structural isomer and key intermediate for Ponatinib and Nilotinib . The molecule discussed here has the piperazine ring directly attached to the phenyl ring, whereas the Ponatinib intermediate possesses a methylene bridge.
Part 1: Molecular Architecture & Pharmacophore Analysis
This aniline derivative serves as a "Right-Hand Side" (RHS) scaffold in medicinal chemistry, particularly for Type II kinase inhibitors.
| Feature | Functionality in Drug Design |
| Direct Piperazine Attachment | Unlike a methylene-bridged piperazine, direct attachment forces the piperazine ring out of the phenyl plane (steric clash with the aniline -NH₂), creating a specific 3D conformation often required to fit into solvent-exposed pockets of enzymes. |
| 5-CF₃ Group | Increases lipophilicity ( |
| Ortho-Diamine Motif | The 1,2-relationship between the aniline and the piperazine nitrogen creates a potential bidentate chelating site, though steric hindrance usually prevents metal binding, favoring hydrogen bond donor/acceptor roles. |
Part 2: Synthetic Routes & Process Chemistry[4][5][6][7]
The synthesis follows a classical Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig amination for this specific scaffold due to the high reactivity of the ortho-fluoro-nitro precursor.
Reaction Pathway Visualization
Figure 1: Two-step synthetic pathway relying on the activation of the fluorine atom by the ortho-nitro group.
Detailed Protocol
Step 1: SₙAr Coupling
The starting material, 2-Fluoro-5-(trifluoromethyl)nitrobenzene , is highly activated. The fluorine atom is the preferred leaving group over chlorine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.
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Charge: To a reactor, charge 2-Fluoro-5-(trifluoromethyl)nitrobenzene (1.0 eq) and anhydrous DMSO (5 vol).
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Base Addition: Add K₂CO₃ (1.5 eq) or DIPEA (1.2 eq). Note: Inorganic bases like K₂CO₃ are preferred to simplify downstream aqueous workup.
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Nucleophile Addition: Slowly add 1-Methylpiperazine (1.1 eq) dropwise.
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Exotherm Alert: This reaction is exothermic. Maintain internal temperature <30°C during addition.
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Reaction: Heat to 80°C for 2–4 hours. Monitor by HPLC (disappearance of SM).
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Workup: Cool to RT. Pour into ice water (10 vol). The yellow/orange solid intermediate (1-(2-nitro-4-(trifluoromethyl)phenyl)-4-methylpiperazine ) will precipitate. Filter and wash with water to remove residual DMSO and piperazine.
Step 2: Nitro Reduction
Catalytic hydrogenation is the "cleanest" method, avoiding heavy metal waste (Fe/Sn) common in older protocols.
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Charge: Dissolve the wet cake from Step 1 in Methanol (10 vol).
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Catalyst: Add 10% Pd/C (5 wt% loading, 50% water wet).
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Hydrogenation: Pressurize with H₂ (3–5 bar) at RT for 4–6 hours.
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Safety: Ensure nitrogen purging before and after H₂ introduction to prevent ignition.
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Filtration: Filter through a Celite pad to remove Pd/C.
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Isolation: Concentrate the filtrate. The product often solidifies upon standing or can be converted to the HCl salt for better stability.
Part 3: Critical Quality Attributes (CQA) & Impurity Profiling
In drug development, controlling impurities in this intermediate is vital to prevent genotoxic carryover.
Impurity Decision Tree
Figure 2: Workflow for identifying and mitigating critical impurities.
| Impurity Type | Origin | Mitigation Strategy |
| Nitro-Precursor | Incomplete reduction in Step 2. | Critical: Nitroaromatics are often mutagenic (PGI). Ensure 100% conversion via HPLC before workup. |
| Des-methyl Piperazine | Impurity in the N-methylpiperazine reagent. | Use high-grade N-methylpiperazine (>99.5%). This impurity is difficult to remove later. |
| Defluoro-analog | Hydrogenolysis of the C-F bond (rare). | Avoid excessive temperature (>50°C) or high pressure during Pd/C hydrogenation. |
Part 4: Analytical Characterization
To validate the structure, the following analytical signatures must be confirmed.
1H NMR (DMSO-d₆, 400 MHz)
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δ 6.5–7.2 ppm: Aromatic protons (3H). Look for the specific coupling pattern of the 1,2,4-substitution.
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The proton ortho to the CF₃ (position 6) will appear as a doublet or singlet depending on F-coupling.
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δ 4.5–5.0 ppm: Broad singlet (2H) corresponding to the -NH₂ group. Note: This peak disappears upon D₂O shake.
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δ 2.8–3.0 ppm: Triplet/Multiplet (4H) for piperazine protons adjacent to the aniline ring.
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δ 2.4–2.6 ppm: Multiplet (4H) for remaining piperazine protons.
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δ 2.2 ppm: Singlet (3H) for the N-CH₃ group.
HPLC Method (Standard)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase A: Water + 0.1% TFA (or Formic Acid).
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Mobile Phase B: Acetonitrile.[4]
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).
Part 5: Handling & Stability
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Physical State: Typically an off-white to pale yellow solid.
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Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at 2–8°C.
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Safety:
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H315/H319: Causes skin and eye irritation.
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Sensitization: Piperazine derivatives can be respiratory sensitizers. Use a fume hood.
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Fluorine Safety: In case of fire, thermal decomposition may release HF (Hydrofluoric acid).
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References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10432360 (2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline).
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Santa Cruz Biotechnology. Product Data Sheet for 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 685853-98-9).[1]
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Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)nitrobenzene (Precursor CAS 393-09-9).
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BenchChem. Application Notes: Nucleophilic Aromatic Substitution (SNAr)
